molecular formula C19H25N3O4 B4392694 1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine

1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine

Cat. No. B4392694
M. Wt: 359.4 g/mol
InChI Key: RDJSHVZCZKAQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like this typically belong to the class of organic compounds known as oxadiazoles . They are characterized by an oxadiazole ring which is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, the synthesis of oxadiazoles often involves the cyclodehydration of appropriate hydrazides .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles depend on the nature of the substituents on the oxadiazole ring. They can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted using various computational methods. These properties include solubility, melting point, boiling point, and partition coefficient .

Scientific Research Applications

Catalysis and Organic Synthesis

The compound has been investigated in the context of catalysis and organic synthesis. Researchers have explored new catalytic protocols using ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as a catalyst. This methodology enables the Michael addition of N-heterocycles to chalcones. Specifically, it has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the occurrence of the retro-Michael reaction. Both synthetic reactions—the preparation of chalcone and the triazole Michael addition to chalcone—demonstrate good green metrics .

Triazole Derivatives

Triazole derivatives, including the compound , exhibit a variety of biological effects due to their structural characteristics. These compounds are easier to bind with target molecules, making them valuable in drug discovery. Researchers have explored the synthesis of β-azolyl ketones, which constitute a family of compounds with potential interest. Notably, 3-aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Aza-Michael Reaction

The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives—a precursor of bioactive compounds. It provides a highly atom-efficient protocol for the synthesis of β-heteroarylated carbonyl compounds. The compound’s involvement in this reaction underscores its relevance in medicinal chemistry and drug development .

Novel Pyrazole Derivatives

In related research, novel pyrazole derivatives have been synthesized based on the compound. These derivatives exhibit interesting properties and may find applications in various fields, including pharmaceuticals and materials science .

Tertiary Phosphines

While not directly related to the compound, it’s worth noting that tertiary phosphines containing P–C bonds have been a subject of study. Although the compound itself is not a phosphine, understanding related chemical structures can inform broader research in organic synthesis and coordination chemistry .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. Some oxadiazoles have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structures and biological activities. Proper handling and disposal procedures should be followed when working with these compounds .

Future Directions

Future research could focus on the synthesis of new oxadiazole derivatives with improved biological activities. Additionally, the development of more efficient synthetic methods for the preparation of these compounds could also be a focus of future research .

properties

IUPAC Name

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-25-15-8-7-14(13-16(15)24-2)19-20-17(26-21-19)9-10-18(23)22-11-5-4-6-12-22/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSHVZCZKAQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine
Reactant of Route 2
Reactant of Route 2
1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine
Reactant of Route 3
Reactant of Route 3
1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine
Reactant of Route 4
Reactant of Route 4
1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine
Reactant of Route 5
Reactant of Route 5
1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine
Reactant of Route 6
1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.